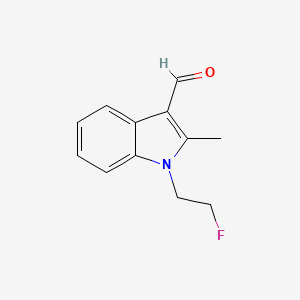

1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde

Description

1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative featuring a 2-methyl substituent on the indole core and a 2-fluoroethyl group at the N1 position. The aldehyde functional group at the C3 position enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its fluorinated side chain contributes to unique physicochemical properties, including increased lipophilicity and metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C12H12FNO |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-2-methylindole-3-carbaldehyde |

InChI |

InChI=1S/C12H12FNO/c1-9-11(8-15)10-4-2-3-5-12(10)14(9)7-6-13/h2-5,8H,6-7H2,1H3 |

InChI Key |

AMBMOTAMXIQABE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCF)C=O |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis

Starting Material Preparation : Synthesize or obtain 2-methyl-1-(2-fluoroethyl)-1H-indole .

-

- Solvent and Reagent Preparation : Use anhydrous DMF as the solvent. Prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0-5°C.

- Reaction Conditions : Add the indole derivative to DMF, followed by the dropwise addition of the Vilsmeier reagent at 0-5°C. Stir at room temperature for 1-2 hours, then reflux for 5-8 hours.

Workup and Purification : Cool the reaction mixture, add a saturated sodium carbonate solution to adjust the pH, and separate the solid. Filter, dry, and recrystallize the product to obtain This compound .

Analysis and Characterization

The synthesized compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR can provide detailed structural information.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular weight and formula of the compound.

- Infrared (IR) Spectroscopy : Helps identify functional groups, such as the aldehyde group.

Data Table: General Conditions for Vilsmeier-Haack Reaction

| Step | Conditions | Duration |

|---|---|---|

| 1. Preparation of Vilsmeier Reagent | 0-5°C, Stirring | 30-40 minutes |

| 2. Addition of Indole Derivative | 0-5°C, Dropwise Addition | 1-2 hours (stirring at room temperature) |

| 3. Reflux Reaction | Heating | 5-8 hours |

| 4. Workup and Purification | Cooling, pH Adjustment | Variable |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Fluoroethyl)-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

Biology: The compound can be used in the study of indole-based biological pathways and interactions.

Medicine: Indole derivatives have shown potential in drug discovery, particularly as anti-inflammatory, anticancer, and antimicrobial agents.

Industry: The compound can be utilized in the development of fluorescent probes and dyes due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The fluoroethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Reactivity Differences

- Fluorine Position Impact: The 2-fluoroethyl group in the target compound enhances metabolic resistance compared to non-fluorinated N1 substituents (e.g., methyl or benzyl groups). However, aryl fluorinated derivatives (e.g., 4-fluorophenyl) exhibit stronger intermolecular interactions in crystal packing due to C–F···H bonds .

- Aldehyde Reactivity : All analogues retain the C3 aldehyde group, enabling condensation reactions for heterocyclic synthesis. However, electron-withdrawing groups (e.g., trifluoromethylphenylthio at C2) reduce aldehyde electrophilicity compared to methyl or hydrogen substituents .

Biological Activity

1-(2-Fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family, characterized by its unique structural features that include a fluoroethyl group, a methyl group, and a carbaldehyde moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₄H₁₃FNO

- Molecular Weight: 241.26 g/mol

- CAS Number: 2795-41-7

Structural Features

| Feature | Description |

|---|---|

| Indole Core | A bicyclic structure providing aromatic properties |

| Fluoroethyl Group | Enhances binding affinity through hydrogen bonding and hydrophobic interactions |

| Methyl Group | Contributes to the compound's steric properties |

| Carbaldehyde Group | Capable of forming covalent bonds with nucleophilic sites |

The biological activity of this compound is largely attributed to its interactions with various biological targets such as enzymes, receptors, and nucleic acids. The fluoroethyl group is known to enhance the compound's binding affinity and selectivity, while the carbaldehyde group can form covalent bonds that modulate biological activity.

Potential Applications

This compound has several promising applications in biological research:

- Anticancer Activity: Indole derivatives have been shown to exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Properties: Compounds with indole structures are often evaluated for their ability to combat bacterial and fungal infections.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory activity, making it a candidate for treatment in inflammatory diseases.

Anticancer Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was tested against multiple cancer cell lines, showing IC50 values that suggest effective cytotoxicity.

Antimicrobial Evaluation

Research evaluating the antimicrobial efficacy of indole derivatives found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development into therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related indole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(2-Fluoroethyl)-1H-indole-3-carbaldehyde | Lacks methyl group at the 2-position | Reduced potency compared to target compound |

| 2-Methyl-1H-indole-3-carbaldehyde | Lacks fluoroethyl group | Different binding characteristics |

| 1-(2-Fluoroethyl)-2-methylindole | Lacks carbaldehyde group | Less reactive towards nucleophiles |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-fluoroethyl)-2-methyl-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps: (i) indole core formation via Fischer indole synthesis or transition-metal-catalyzed cyclization, and (ii) functionalization at the N1 and C3 positions. For the aldehyde group at C3, a Vilsmeier–Haack formylation using POCl₃ and DMF is widely applied, as demonstrated for structurally related indole-3-carbaldehydes (e.g., 3-Chloro-1-methyl-1H-indole-2-carbaldehyde ). The 2-fluoroethyl group at N1 can be introduced via alkylation of the indole nitrogen using 2-fluoroethyl halides under basic conditions (e.g., NaH or K₂CO₃). Reaction optimization should focus on controlling regioselectivity and minimizing side reactions like over-alkylation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm, fluorine coupling in the 2-fluoroethyl group).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as shown for 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde .

- Mass spectrometry (HRMS) : Verify molecular formula accuracy.

- IR spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹).

Q. What preliminary biological screening assays are recommended for this compound?

Given the pharmacological relevance of indole derivatives (e.g., antitumor and antiviral activities ), prioritize:

- Cytotoxicity assays (MTT or SRB) against cancer cell lines.

- Enzyme inhibition studies (e.g., kinases or cytochrome P450 isoforms).

- Antimicrobial susceptibility testing (bacterial/fungal strains). Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity for indole derivatives?

Structural variations (e.g., fluorine substitution, aldehyde orientation) significantly impact bioactivity. For example:

Q. What strategies optimize the compound’s stability during storage and handling?

The aldehyde group is prone to oxidation and nucleophilic attack. Mitigation strategies include:

- Storage : Under inert gas (N₂/Ar) at –20°C, using amber vials to prevent light-induced degradation .

- Stabilizers : Additives like BHT (butylated hydroxytoluene) for radical scavenging.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- DFT calculations : Predict reactivity of the aldehyde group and fluorine’s electronic effects.

- Molecular docking : Screen analogs against target proteins (e.g., tubulin for anticancer activity ).

- ADMET prediction : Use tools like SwissADME to optimize logP (lipophilicity) and reduce metabolic liability (e.g., aldehyde oxidation).

Q. What experimental approaches elucidate the role of the 2-fluoroethyl group in biological activity?

- Isosteric replacement : Synthesize analogs with chloroethyl or hydroxyethyl groups and compare activity .

- ¹⁹F NMR spectroscopy : Track fluorine’s metabolic stability in cellular assays .

- Pharmacophore mapping : Identify if the fluorine atom participates in hydrogen bonding or hydrophobic interactions.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antitumor efficacy of structurally similar indole-3-carbaldehydes?

- Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies.

- SAR studies : Systematically modify substituents (e.g., methyl vs. ethyl at C2) to isolate contributing factors .

- Mechanistic profiling : Evaluate off-target effects (e.g., ROS generation) that may skew cytotoxicity data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.